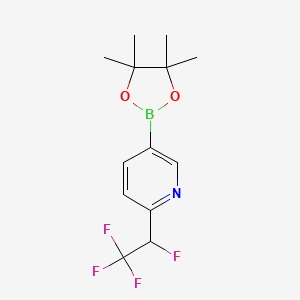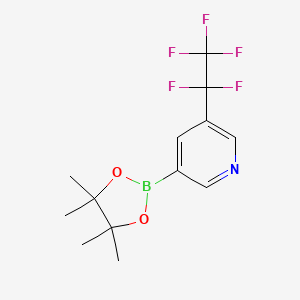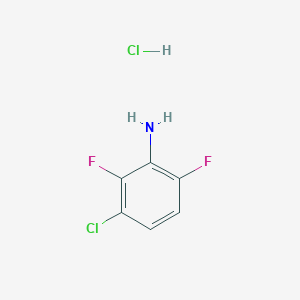
3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid is a compound that belongs to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5,6,7-tetrahydroindazole with a suitable propanoic acid derivative in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, with the addition of acids like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 3-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid, while reduction can produce 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanol .
Applications De Recherche Scientifique
3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation. In cancer research, it may interfere with cell proliferation pathways, leading to the inhibition of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: The parent compound with a simpler structure.
3-phenyl-2-(4-trifluoromethylphenyl)-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
Uniqueness
3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid is unique due to its specific functional groups, which confer distinct chemical properties and potential biological activities. Its hydroxy and propanoic acid moieties make it a versatile compound for various chemical reactions and applications .
Propriétés
IUPAC Name |
3-(3-oxo-4,5,6,7-tetrahydro-2H-indazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-9(14)5-6-12-8-4-2-1-3-7(8)10(15)11-12/h1-6H2,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMCEZRRAOMXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NN2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate](/img/structure/B7450752.png)
![(5-Ethyl-1,2-oxazol-3-yl)-[9-[2-(hydroxymethyl)-6-methylpyrimidin-4-yl]-3,9-diazabicyclo[4.2.1]nonan-3-yl]methanone](/img/structure/B7450758.png)
![tert-butyl N-methyl-N-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]propan-2-yl]carbamate](/img/structure/B7450766.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)
![N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-4-phenylbenzamide](/img/structure/B7450776.png)
![N,N-dimethyl-2-{[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}acetamide](/img/structure/B7450778.png)
![2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile](/img/structure/B7450794.png)
![N-ethyl-N-{2-oxo-2-[2-(propan-2-yl)piperidin-1-yl]ethyl}prop-2-enamide](/img/structure/B7450804.png)
![1-{4-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl}prop-2-en-1-one](/img/structure/B7450809.png)
![1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450825.png)
![1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7450829.png)



